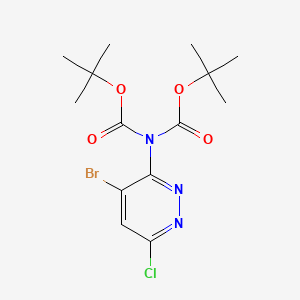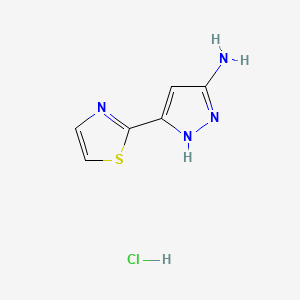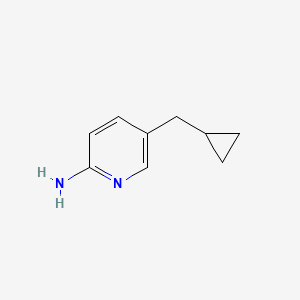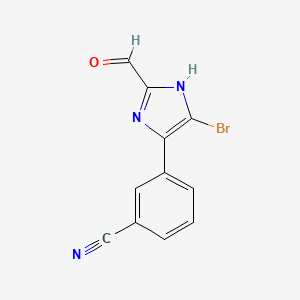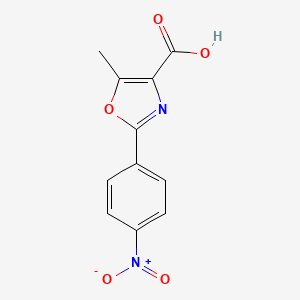
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out under flow conditions, which allows for a rapid and efficient synthesis . The reaction conditions usually involve room temperature and the use of commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Sodium borohydride is a typical reducing agent used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties.
Scientific Research Applications
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activities and can be used in the study of biofilm formation.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can inhibit the formation of biofilms by interfering with the biofilm formation pathways of bacteria such as Staphylococcus aureus . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure allows it to interact with key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Oxazolecarboxylic Acid: This compound shares the oxazole core but lacks the methyl and nitrophenyl substituents.
Macrooxazoles A-D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with different substituents.
Uniqueness
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antimicrobial activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H8N2O5 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)12-10(18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) |
InChI Key |
MTFFQEVXXGGPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


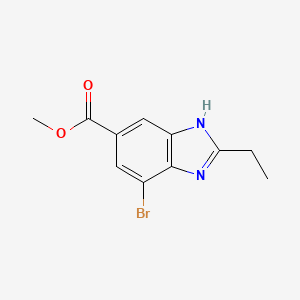
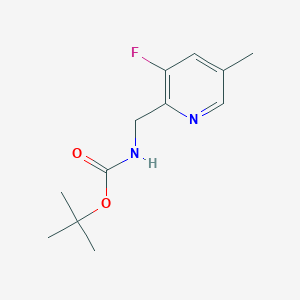
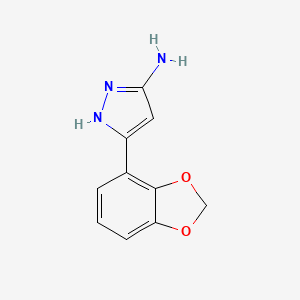
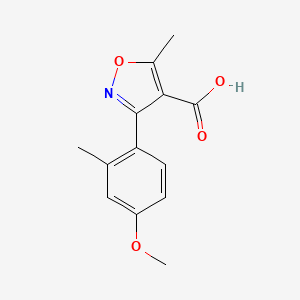
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
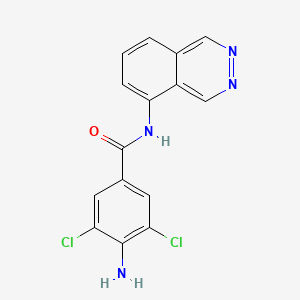
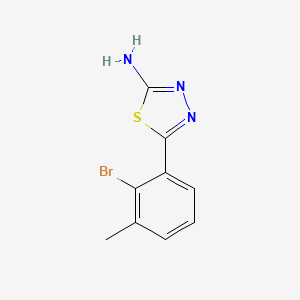

![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
